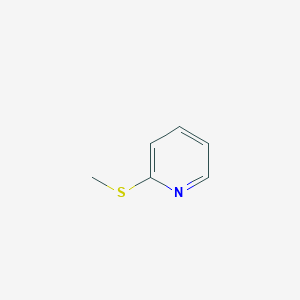
2-Phenazinecarboxylic acid, 3-amino-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenazinecarboxylic acid, 3-amino-, methyl ester is a chemical compound with the molecular formula C13H11N3O2. It is commonly known as Methyl-3-amino-2-phenazinecarboxylate or MAPC. This compound has been extensively studied in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of MAPC is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation and tumor growth. MAPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. MAPC has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the growth of new blood vessels that supply tumors.
生化学的および生理学的効果
MAPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MAPC has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, MAPC has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
MAPC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for long-term storage. However, MAPC has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, it has a relatively short half-life, which limits its use in in vivo experiments.
将来の方向性
There are several future directions for the study of MAPC. One potential direction is the development of new synthesis methods that improve the yield and solubility of MAPC. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of MAPC in vivo. This could help to determine the optimal dosage and administration route for MAPC. Additionally, further studies are needed to fully understand the mechanism of action of MAPC and its potential therapeutic applications.
合成法
MAPC can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-amino-2-phenazinecarboxylic acid with methyl chloroformate in the presence of triethylamine. The reaction produces MAPC as a white crystalline solid with a yield of around 60%.
科学的研究の応用
MAPC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. MAPC has been studied as a potential treatment for various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
18450-09-4 |
|---|---|
製品名 |
2-Phenazinecarboxylic acid, 3-amino-, methyl ester |
分子式 |
C14H11N3O2 |
分子量 |
253.26 g/mol |
IUPAC名 |
methyl 3-aminophenazine-2-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)8-6-12-13(7-9(8)15)17-11-5-3-2-4-10(11)16-12/h2-7H,15H2,1H3 |
InChIキー |
NUPNKAOEGIOPGA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1N |
正規SMILES |
COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1N |
同義語 |
3-Amino-2-phenazinecarboxylic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
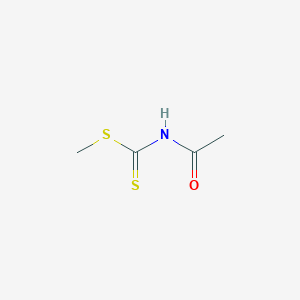
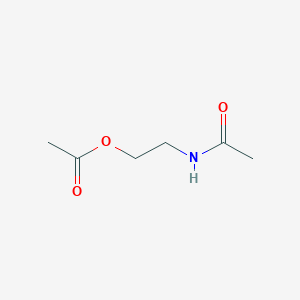
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
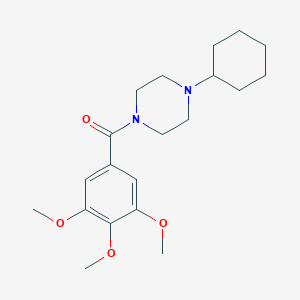
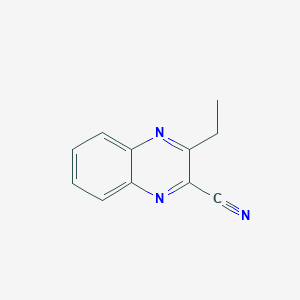
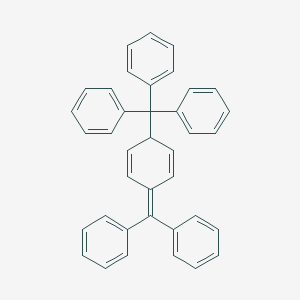
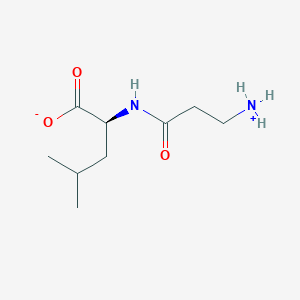
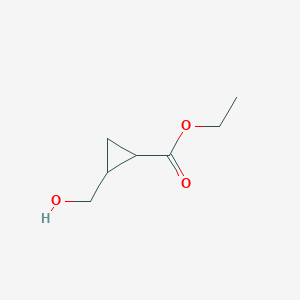

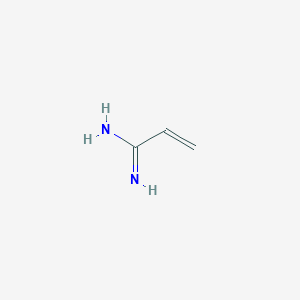
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
